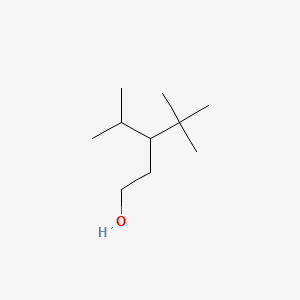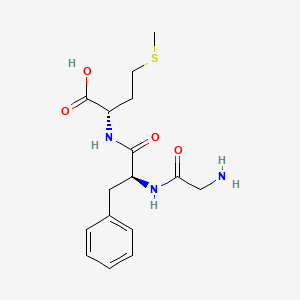
Glycyl-L-phenylalanyl-L-methionine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Glycyl-L-phenylalanyl-L-methionine is a tripeptide composed of three amino acids: glycine, phenylalanine, and methionine. This compound is of significant interest due to its potential applications in various fields, including chemistry, biology, and medicine. The unique combination of these amino acids imparts specific properties to the compound, making it a subject of extensive research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Glycyl-L-phenylalanyl-L-methionine typically involves the stepwise coupling of the amino acids. The process begins with the protection of the amino and carboxyl groups to prevent unwanted side reactions. Common protecting groups include Boc (tert-butyloxycarbonyl) for the amino group and methyl or ethyl esters for the carboxyl group. The coupling reactions are often facilitated by coupling agents such as DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like DIPEA (N,N-diisopropylethylamine).
Industrial Production Methods: Industrial production of this compound may involve solid-phase peptide synthesis (SPPS) or solution-phase synthesis. SPPS is preferred for its efficiency and ability to produce high-purity peptides. The process involves anchoring the first amino acid to a solid resin, followed by sequential addition of protected amino acids. After the synthesis is complete, the peptide is cleaved from the resin and deprotected to yield the final product.
Analyse Chemischer Reaktionen
Types of Reactions: Glycyl-L-phenylalanyl-L-methionine can undergo various chemical reactions, including:
Oxidation: The methionine residue can be oxidized to methionine sulfoxide or methionine sulfone.
Reduction: Reduction reactions can target disulfide bonds if present.
Substitution: Nucleophilic substitution reactions can occur at the amino or carboxyl groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H₂O₂) or performic acid can be used for oxidation reactions.
Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products:
Oxidation: Methionine sulfoxide or methionine sulfone.
Reduction: Reduced forms of any disulfide bonds.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Glycyl-L-phenylalanyl-L-methionine has diverse applications in scientific research:
Chemistry: Used as a model compound in peptide synthesis studies and for understanding peptide bond formation and cleavage.
Biology: Studied for its role in protein structure and function, as well as its interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic applications, including as a component of peptide-based drugs.
Industry: Utilized in the development of peptide-based materials and as a building block for more complex molecules.
Wirkmechanismus
The mechanism of action of Glycyl-L-phenylalanyl-L-methionine involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylalanine residue can engage in hydrophobic interactions, while the methionine residue can participate in redox reactions. These interactions can modulate the activity of target proteins and influence various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Glycylmethionine: A dipeptide consisting of glycine and methionine.
Phenylalanylmethionine: A dipeptide consisting of phenylalanine and methionine.
Glycylphenylalanine: A dipeptide consisting of glycine and phenylalanine.
Comparison: Glycyl-L-phenylalanyl-L-methionine is unique due to its tripeptide structure, which imparts distinct properties compared to the dipeptides. The presence of three amino acids allows for more complex interactions and a broader range of applications. Additionally, the combination of glycine, phenylalanine, and methionine provides a balance of hydrophobic and redox-active residues, enhancing its versatility in research and industrial applications.
Eigenschaften
CAS-Nummer |
72072-08-3 |
|---|---|
Molekularformel |
C16H23N3O4S |
Molekulargewicht |
353.4 g/mol |
IUPAC-Name |
(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-phenylpropanoyl]amino]-4-methylsulfanylbutanoic acid |
InChI |
InChI=1S/C16H23N3O4S/c1-24-8-7-12(16(22)23)19-15(21)13(18-14(20)10-17)9-11-5-3-2-4-6-11/h2-6,12-13H,7-10,17H2,1H3,(H,18,20)(H,19,21)(H,22,23)/t12-,13-/m0/s1 |
InChI-Schlüssel |
MXIULRKNFSCJHT-STQMWFEESA-N |
Isomerische SMILES |
CSCC[C@@H](C(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)CN |
Kanonische SMILES |
CSCCC(C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-Bromo-4h-cyclopenta[def]phenanthrene](/img/structure/B14458374.png)
![N-{4-[(E)-(2,4-Dioxopentan-3-yl)diazenyl]phenyl}acetamide](/img/structure/B14458375.png)
![2-(chloromethyl)oxirane;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol;N'-[(Z)-octadec-9-enyl]propane-1,3-diamine](/img/structure/B14458378.png)
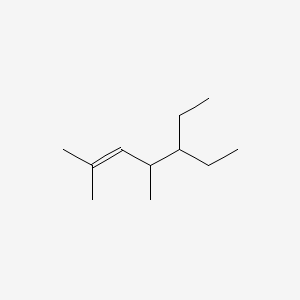
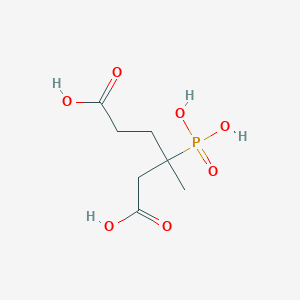
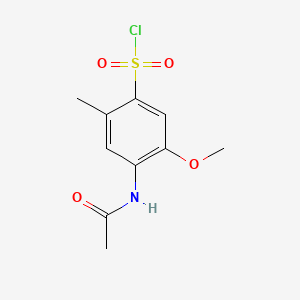
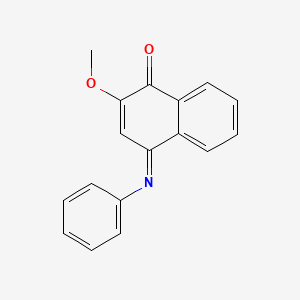
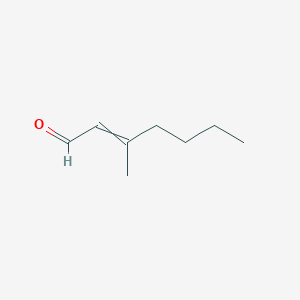
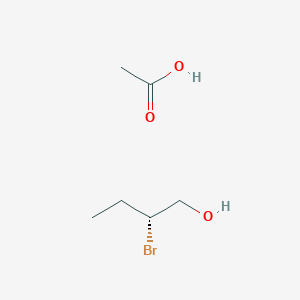
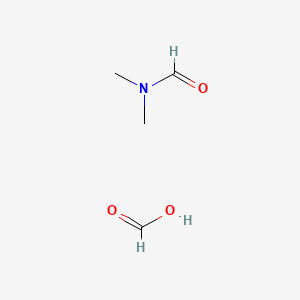
![[(2E)-1-Methyl-3-(4-nitrophenyl)triaz-2-en-1-yl]methanol](/img/structure/B14458438.png)
